tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
Overview
Description
tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C9H13BrN2O2 It is characterized by the presence of a tert-butyl ester group attached to a 4-bromo-1H-pyrazol-1-yl moiety
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes.
Mode of Action
Compounds containing a pyrazole moiety are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Based on the known activities of pyrazole derivatives, it can be inferred that this compound may have a range of potential effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromo-1H-pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction is conducted in an appropriate solvent, such as dimethylformamide or tetrahydrofuran, under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the pyrazole ring can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic substitution: Substituted pyrazoles.
Hydrolysis: 4-bromo-1H-pyrazole-1-acetic acid.
Oxidation and reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pyrazole derivatives, which are of interest in medicinal chemistry and materials science .
Biology and Medicine: In biological research, pyrazole derivatives, including this compound, are investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways. These compounds may exhibit anti-inflammatory, anticancer, or antimicrobial activities .
Industry: In the industrial sector, this compound can be used in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure allows for the design of molecules with specific properties and functions .
Comparison with Similar Compounds
- tert-Butyl 2-(1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-chloro-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-methyl-1H-pyrazol-1-yl)acetate
Comparison: tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro and methyl analogs, the bromo derivative may exhibit different electronic and steric properties, affecting its chemical behavior and biological activity .
Properties
IUPAC Name |
tert-butyl 2-(4-bromopyrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)6-12-5-7(10)4-11-12/h4-5H,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXOBOFWHNUWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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